N-((6-(diethylamino)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-((6-(diethylamino)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound featuring a benzimidazole core linked to a diethylamino-substituted pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(diethylamino)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Substitution on the Pyridine Ring: The diethylamino group is introduced to the pyridine ring via nucleophilic substitution, often using diethylamine and a suitable leaving group on the pyridine precursor.
Coupling of the Two Moieties: The final step involves coupling the diethylamino-substituted pyridine with the benzimidazole core. This can be achieved through a variety of coupling reactions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent use to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the pyridine ring, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in medicinal chemistry.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of the benzimidazole core is particularly significant due to its known biological activity.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-((6-(diethylamino)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the benzimidazole core can interact with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-((6-(dimethylamino)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- N-((6-(methylamino)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Uniqueness
Compared to similar compounds, N-((6-(diethylamino)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide offers enhanced solubility and potentially greater biological activity due to the presence of the diethylamino group. This makes it a more versatile candidate for drug development and other applications.
Properties
IUPAC Name |
N-[[6-(diethylamino)pyridin-3-yl]methyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-4-24(5-2)18-9-6-14(11-20-18)12-21-19(25)15-7-8-16-17(10-15)23-13(3)22-16/h6,9,11,15H,4-5,7-8,10,12H2,1-3H3,(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWDEGRCNYYUIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)CNC(=O)C2CCC3=C(C2)NC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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